molecular formula C10H7NO6S B8148585 4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid

4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid

Cat. No.: B8148585
M. Wt: 269.23 g/mol
InChI Key: UFVHDWODINZJHQ-UHFFFAOYSA-N
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Description

4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core with a carboxylic acid group at the third position, a sulfo group at the sixth position, and a keto group at the fourth position. It is known for its diverse applications in medicinal chemistry, particularly in the development of antibacterial and antiviral agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid is unique due to the presence of both the sulfo and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-oxo-6-sulfo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6S/c12-9-6-3-5(18(15,16)17)1-2-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVHDWODINZJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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